Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-
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Overview
Description
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, hydroxyphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1-dimethylethyl)benzoyl chloride with N-methyl-2-hydroxyaniline under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl-.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the benzamide core provides structural stability. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents, such as Benzamide, N-(2-hydroxyphenyl)-N-methyl-.
Phenolic compounds: Compounds with hydroxyphenyl groups, such as 4-tert-butylphenol.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxyphenyl group provides potential for hydrogen bonding and reactivity.
Properties
CAS No. |
78339-15-8 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-hydroxyphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-11-9-13(10-12-14)17(21)19(4)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
InChI Key |
USJVJZINUIHWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2O |
Origin of Product |
United States |
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